6-(trifluoromethoxy)-1H-indole-2,3-dione
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Overview
Description
6-(Trifluoromethoxy)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications. The trifluoromethoxy group in this compound introduces unique properties, such as increased lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical and agrochemical research.
Mechanism of Action
Target of Action
It is structurally related to riluzole, a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis . Riluzole is known to antagonize voltage-dependent Na+ channel currents . Therefore, it’s plausible that 6-(trifluoromethoxy)-1H-indole-2,3-dione might interact with similar targets.
Mode of Action
If it shares a similar mechanism with riluzole, it might interact with voltage-dependent sodium channels, inhibiting their currents . This could potentially alter the excitability of neurons, leading to neuroprotective effects.
Biochemical Pathways
If it acts similarly to riluzole, it might influence pathways related to glutamate release and postsynaptic effects of glutamate .
Result of Action
If it acts similarly to riluzole, it might have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of indole derivatives using trifluoromethyl triflate as the source of the trifluoromethoxy group . This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride, and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of 6-(trifluoromethoxy)-1H-indole-2,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can result in various halogenated or nitrated indole derivatives.
Scientific Research Applications
6-(Trifluoromethoxy)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and materials science, where its properties can improve the performance of various products.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethoxy)-2-benzothiazolamine: This compound shares the trifluoromethoxy group and has similar applications in pharmaceutical research.
4-(Trifluoromethoxy)benzyl alcohol: Another compound with the trifluoromethoxy group, used in organic synthesis and materials science.
Uniqueness
6-(Trifluoromethoxy)-1H-indole-2,3-dione is unique due to its indole core, which imparts distinct biological activities and chemical reactivity. The combination of the indole structure with the trifluoromethoxy group enhances its potential in various scientific and industrial applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPRQRZWXLBANJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435699 |
Source
|
Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162252-92-8 |
Source
|
Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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